molecular formula C7H3BrClNO B2730097 2-Bromo-3-chloro-6-hydroxybenzonitrile CAS No. 1934463-16-7

2-Bromo-3-chloro-6-hydroxybenzonitrile

Cat. No.: B2730097
CAS No.: 1934463-16-7
M. Wt: 232.46
InChI Key: BDPLXONWTACQMR-UHFFFAOYSA-N
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Description

Significance of Multifunctionalized Aromatic Nitriles in Synthetic Chemistry

Multifunctionalized aromatic nitriles are of paramount importance in synthetic chemistry due to the versatile reactivity of the nitrile group. researchgate.netresearchgate.net The nitrile functionality can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and ketones, making these compounds key intermediates in the synthesis of complex organic molecules. researchgate.net Their applications span a wide range of fields, from pharmaceuticals and agrochemicals to materials science. researchgate.netresearchgate.net

The presence of multiple functional groups on the aromatic ring, as seen in 2-Bromo-3-chloro-6-hydroxybenzonitrile, allows for regioselective modifications, enabling the construction of intricate molecular frameworks. The electron-withdrawing nature of the nitrile and halogen substituents, combined with the electron-donating and directing effects of the hydroxyl group, creates a nuanced electronic landscape across the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

Overview of Halogenation and Hydroxylation Patterns in Benzonitrile (B105546) Scaffolds

The specific arrangement of halogen and hydroxyl substituents on a benzonitrile ring profoundly influences its chemical and physical properties. Halogenation of benzonitrile can be achieved through various methods, including vapor-phase halogenation at high temperatures. bohrium.com The position of the incoming halogen is directed by the existing substituents on the ring.

Hydroxylation, the introduction of a hydroxyl group, further diversifies the properties of the benzonitrile scaffold. The position of the hydroxyl group can significantly impact the acidity of the phenolic proton and the nucleophilicity of the aromatic ring. The combination of halogens and hydroxyl groups can lead to intramolecular hydrogen bonding and other non-covalent interactions, which can affect the molecule's conformation and reactivity. In the case of this compound, the ortho and meta positioning of the halogens relative to the nitrile group, and the ortho position of the hydroxyl group to the bromine atom, create a unique substitution pattern that dictates its specific chemical behavior.

Research Trajectory and Future Perspectives for this compound

While extensive research specifically targeting this compound is not widely documented in publicly available literature, its structural motifs suggest several potential avenues for future investigation. As a highly functionalized aromatic nitrile, it represents a valuable synthon for the construction of more complex molecules.

Potential Research Directions:

Medicinal Chemistry: Given that many benzonitrile derivatives exhibit biological activity, this compound could serve as a scaffold for the development of novel therapeutic agents. The specific halogenation pattern might contribute to enhanced binding affinity with biological targets.

Materials Science: Aromatic nitriles are precursors to advanced materials, including polymers and dyes. researchgate.net The unique substitution pattern of this compound could be exploited to synthesize materials with tailored electronic and photophysical properties.

Agrochemicals: Halogenated aromatic compounds are a well-established class of agrochemicals. Further derivatization of this molecule could lead to the discovery of new herbicides or fungicides.

The future research trajectory for this compound will likely focus on exploring its utility as a versatile building block in these and other areas of chemical science. Its synthesis and reactivity studies will be crucial in unlocking its full potential.

Compound Data

Below is a table summarizing the key identifiers for the compound discussed in this article.

Compound Name
This compound
6-Bromo-3-chloro-2-hydroxybenzonitrile

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1934463-16-7Supplier Data
Molecular Formula C₇H₃BrClNOSupplier Data
Molecular Weight 232.46 g/mol Calculated
Appearance Likely a solid at room temperature.Inferred
Solubility Expected to be soluble in organic solvents.Inferred
Boiling Point Not available-
Melting Point Not available-
Density Not available-

Properties

IUPAC Name

2-bromo-3-chloro-6-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPLXONWTACQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C#N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 3 Chloro 6 Hydroxybenzonitrile and Analogues

Direct Synthesis Approaches

Direct synthesis focuses on introducing the bromo, chloro, and hydroxyl functional groups onto a benzonitrile (B105546) scaffold in a controlled manner. This typically involves the regioselective halogenation of a suitable hydroxybenzonitrile precursor or the hydroxylation of a dihalogenated benzonitrile intermediate.

Regioselective Halogenation Strategies on Hydroxybenzonitrile Precursors

The most common direct approach involves the electrophilic halogenation of a hydroxybenzonitrile. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the aromatic ring. The hydroxyl (-OH) group is a powerful activating ortho-, para-director, while the nitrile (-CN) group is a deactivating meta-director, and halogens are deactivating ortho-, para-directors. libretexts.orgmasterorganicchemistry.com In a phenol (B47542) derivative, the hydroxyl group's influence is typically dominant, directing incoming electrophiles to the positions ortho and para to it. youtube.com

Bromination of activated aromatic rings, such as phenols, is a well-established transformation. N-bromosuccinimide (NBS) is a widely used reagent for this purpose as it is a convenient and safer source of electrophilic bromine compared to liquid Br₂. wikipedia.orgorganic-chemistry.org It is effective for the nuclear bromination of electron-rich aromatic compounds including phenols, anilines, and various heterocycles. missouri.edu

The reaction can be performed under mild conditions, often at room temperature in solvents like chloroform (B151607), acetonitrile, or methanol (B129727). nankai.edu.cnnih.gov The regioselectivity can be finely tuned by the choice of solvent and the addition of catalysts. For instance, the use of p-toluenesulfonic acid (pTsOH) in methanol has been shown to promote selective mono-ortho-bromination of para-substituted phenols. nih.gov For a precursor like 3-chloro-6-hydroxybenzonitrile, the powerful para-directing effect of the hydroxyl group would strongly favor the introduction of bromine at the C2 position.

Table 1: Examples of Bromination Protocols for Phenolic Compounds
SubstrateReagentConditionsProductYieldReference
CatecholNBS, HBF₄Acetonitrile, -30°C to rt4-Bromobenzene-1,2-diol100% nih.gov
3-HydroxybenzonitrileBr₂Not specified2-Bromo-5-hydroxybenzonitrile73% nih.gov
para-Substituted PhenolsNBS, pTsOH (10 mol%)Methanol, rt, 15-20 minMono ortho-brominated phenol>86% nih.gov
4-HydroxybenzonitrileNaBr, PersulfateAqueous ethanol (B145695) or DMF2,6-Dibromo-4-cyanophenol92-94% google.com

Similar to bromination, the chlorination of hydroxybenzonitriles can be achieved using various chlorinating agents. N-Chlorosuccinimide (NCS) is a common reagent for this purpose. The reaction of aromatic substrates with NCS in the presence of an acid catalyst like pTsOH in a polar protic solvent can facilitate chlorination. nih.gov The regioselectivity is again primarily governed by the directing effects of the existing substituents, with the hydroxyl group directing the incoming chlorine atom to the ortho and para positions.

In a potential synthesis of 2-bromo-3-chloro-6-hydroxybenzonitrile, one might start with 3-chloro-6-hydroxybenzonitrile. In the subsequent electrophilic bromination, the potential sites for substitution are C2, C4, and C5.

Position C2: This position is para to the strongly activating -OH group and ortho to the deactivating -Cl group.

Position C4: This position is ortho to the -OH group and meta to the -Cl group.

Position C5: This position is meta to the -OH group and ortho to the -Cl group.

Given that the para-directing effect of the hydroxyl group is typically very strong, substitution at the C2 position is highly favored. The activating effect of the hydroxyl group outweighs the deactivating effects of the chlorine and nitrile groups, ensuring the reaction proceeds. Therefore, the bromination of 3-chloro-6-hydroxybenzonitrile is expected to yield primarily this compound.

Hydroxylation Methods for Halogenated Benzonitrile Intermediates

An alternative direct approach involves introducing the hydroxyl group onto a pre-existing dihalogenated benzonitrile, such as 2-bromo-3-chlorobenzonitrile. This transformation is generally more challenging than halogenation. Direct hydroxylation of C-H bonds on an aromatic ring often requires harsh conditions or specialized catalysts.

One potential route is nucleophilic aromatic substitution (SNAr), where a halogen is displaced by a hydroxide (B78521) ion or a surrogate. However, SNAr reactions require the aromatic ring to be strongly activated by electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). In 2-bromo-3-chlorobenzonitrile, the nitrile group is meta to both halogens, providing only moderate activation. Consequently, forcing conditions, such as high temperatures and pressures, would likely be necessary, which could lead to side reactions.

Multistep Synthesis Pathways

When direct methods are not feasible or result in poor selectivity, multistep pathways are employed. These routes build the target molecule by sequentially introducing and/or modifying functional groups, with the order of reactions chosen to take advantage of directing effects at each stage. A hypothetical multistep synthesis could involve protecting groups and functional group interconversions to achieve the desired substitution pattern.

For example, a synthesis could begin with a precursor where a different functional group, such as an amino group, is used to direct the halogenation steps. The amino group is a strong ortho-, para-director and can be converted into a nitrile group later in the sequence via the Sandmeyer reaction.

Table 2: Hypothetical Multistep Synthesis Pathway
StepReactionStarting MaterialRationale
1Chlorination2-AminophenolThe amino and hydroxyl groups are strong o,p-directors. Chlorination could occur at C4.
2Protection4-Chloro-2-aminophenolProtecting the -OH and/or -NH₂ groups (e.g., as acetyl or tosyl derivatives) to modulate reactivity and prevent side reactions.
3BrominationProtected intermediateThe directing groups would guide bromination to the desired position (C5).
4Diazotization/Sandmeyer ReactionProtected 5-bromo-4-chloro-2-aminophenolConversion of the amino group to a diazonium salt, followed by substitution with a cyanide source (e.g., CuCN) to install the nitrile group.
5DeprotectionProtected this compoundRemoval of the protecting groups to reveal the final hydroxyl group.

This strategic approach, while longer, allows for greater control over the final structure, which is a cornerstone of synthesizing complex polysubstituted aromatic molecules. youtube.com

Nitrile Group Introduction

The cyano group is a versatile functional group in organic synthesis, and its introduction is a critical step in the preparation of benzonitriles.

From Halogenoalkanes via Nucleophilic Substitution

The nucleophilic substitution of a halogen on an alkyl-substituted aromatic precursor with a cyanide salt is a classical and widely used method for the formation of a carbon-carbon bond and the introduction of a nitrile group. This reaction typically proceeds via an S(_N)2 mechanism, where the cyanide ion acts as the nucleophile, displacing the halide. The choice of solvent is crucial, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) often favoring the reaction.

For the synthesis of aryl nitriles, this method is most applicable to benzyl (B1604629) halides, where the halogen is attached to a carbon adjacent to the aromatic ring. A tandem reaction involving a tetrabutylammonium (B224687) bromide (TBAB)-catalyzed substitution with an azide (B81097) source, followed by an oxidative rearrangement, can also yield aryl nitriles from benzyl halides.

Table 1: Examples of Nitrile Synthesis from Halogenoalkanes

Starting MaterialReagents and ConditionsProductYield (%)
Benzyl bromideNaN(_3), DDQ, CH(_2)ClCH(_2)ClBenzonitrile84
Allyl chlorideNaN(_3), DDQ, CH(_3)CNAcrylonitrile75

Data compiled from studies on tandem substitution and oxidative rearrangement reactions. organic-chemistry.org

From Amides via Dehydration

The dehydration of primary amides is a direct and efficient route to nitriles. This transformation involves the removal of a molecule of water from the amide functionality. A wide array of dehydrating agents can be employed, ranging from classical stoichiometric reagents to modern catalytic systems.

Common dehydrating agents include phosphorus pentoxide (P(_2)O(_5)), thionyl chloride (SOCl(_2)), and phosphorus oxychloride (POCl(_3)). More recent developments have focused on milder and more selective methods. For instance, the use of phosphorus(III) reagents like P(NMe(_2))(_3), PCl(_3), or P(OPh)(_3) in combination with a base such as diethylamine (B46881) or DBU has been shown to be effective for a broad range of aromatic and aliphatic amides. nih.gov Another efficient system involves the use of a catalytic amount of a zirconium compound in the presence of LiCl, which promotes the clean conversion of primary amides to nitriles in excellent yields. nih.gov

Table 2: Dehydration of Aromatic Amides to Nitriles

Starting AmideReagents and ConditionsProductYield (%)
BenzamideP(NMe(_2))(_3), Et(_2)NH, CHCl(_3), refluxBenzonitrile88
p-ToluamideCp(_2)Zr(CH(_3))(_2), LiCl, 105°Cp-Tolunitrile91
p-BromobenzamideCp(_2)Zr(CH(_3))(_2), LiCl, 105°Cp-Bromobenzonitrile92
BenzamidePCl(_3), DBU, CH(_2)Cl(_2), 0°C to rtBenzonitrile92

Data from studies on phosphorus(III)-mediated and zirconium-mediated amide dehydration. nih.govnih.gov

Via Ammoxidation of Aromatic Precursors

Ammoxidation is a powerful industrial process for the direct conversion of methyl-substituted aromatic compounds (arenes) into the corresponding nitriles. This vapor-phase reaction involves the simultaneous oxidation and amination of the methyl group at high temperatures over a solid catalyst. The feedstock typically consists of the alkylaromatic compound, ammonia, and air.

For the synthesis of substituted benzonitriles, the nature and position of the substituents on the aromatic ring can influence the reaction's efficiency. Catalysts are crucial for this process, with mixed metal oxides, often containing vanadium, being commonly employed. While the direct ammoxidation of cresols (hydroxytoluenes) to hydroxybenzonitriles has been investigated, challenges such as catalyst deactivation and lower selectivity compared to non-hydroxylated analogues have been noted. google.combgu.ac.il

Table 3: Ammoxidation of Substituted Toluenes

Starting MaterialCatalystTemperature (°C)ProductYield (%)
p-CresolBoria-phosphoria on silica (B1680970)Not specifiedp-Hydroxybenzonitrileup to 63 (wt%)
TolueneMixed transition metal oxides410-420Benzonitrile64-81

Data from studies on the ammoxidation of cresols and toluene. bgu.ac.ilbgu.ac.ilresearchgate.net

Introduction of Halogen Substituents on Aromatic Rings

The introduction of bromine and chlorine onto the aromatic ring is a key step in the synthesis of this compound. The regioselectivity of these halogenation reactions is governed by the directing effects of the substituents already present on the ring, namely the hydroxyl and cyano groups.

Electrophilic Aromatic Substitution (e.g., using halenium species)

Electrophilic aromatic substitution is the most common method for introducing halogen atoms onto an aromatic ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the cyano group is a deactivating, meta-directing group. In a molecule containing both, the powerful activating effect of the hydroxyl group typically dominates the regiochemical outcome of the reaction.

For the synthesis of halogenated phenols, the reaction can often proceed without a Lewis acid catalyst due to the high reactivity of the phenol ring. masterorganicchemistry.com However, to control the extent of halogenation and improve selectivity, various reagents and conditions can be employed. For instance, the bromination of 3-hydroxybenzaldehyde (B18108) with bromine in chloroform has been shown to yield a mixture of brominated products, with the major product resulting from substitution ortho to the hydroxyl group. scielo.org.mx The choice of solvent and brominating agent (e.g., Br(_2), N-bromosuccinimide) can significantly influence the product distribution.

A plausible synthetic route to this compound could involve the sequential halogenation of a suitable precursor. For example, the chlorination of 2-bromo-6-hydroxybenzonitrile (B1288909) or the bromination of 3-chloro-6-hydroxybenzonitrile. The directing effects of the existing substituents would need to be carefully considered to achieve the desired substitution pattern.

Table 4: Examples of Electrophilic Halogenation of Phenolic Compounds

Starting MaterialReagents and ConditionsMajor Product(s)
3-HydroxybenzaldehydeBr(_2), CHCl(_3), rt2-Bromo-5-hydroxybenzaldehyde
3-HydroxybenzaldehydeBr(_2), silica gel, CH(_2)Cl(_2), rtMixture of 2-bromo-5-hydroxybenzaldehyde, 2-bromo-3-hydroxybenzaldehyde, and 2,4-dibromo-5-hydroxybenzaldehyde

Data from studies on the bromination of 3-hydroxybenzaldehyde. scielo.org.mx

Radical Functionalization Strategies

Free-radical halogenation is another method for introducing halogen atoms, although it is more commonly employed for the substitution of benzylic hydrogens on alkyl-substituted aromatics rather than direct aromatic C-H halogenation. studymind.co.uk This type of reaction is typically initiated by UV light or a radical initiator.

While less common for the direct halogenation of the aromatic nucleus of phenols and benzonitriles, radical mechanisms can be involved in certain halogenation reactions, particularly under specific conditions or with certain reagents. However, for the synthesis of compounds like this compound, electrophilic aromatic substitution is generally the more predictable and controlled method for introducing the halogen atoms directly onto the aromatic ring.

The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, is a classic example of radical halogenation at the benzylic position. This selectivity arises from the stability of the resulting benzyl radical. wikipedia.org

Introduction of Hydroxyl Substituents

The incorporation of a hydroxyl group onto the benzonitrile scaffold is a critical transformation. Two classical and effective methods for this purpose are the hydrolysis of halogenated precursors and routes involving the diazotization of an amino precursor followed by hydrolysis.

The direct substitution of a halogen atom for a hydroxyl group on an aromatic ring is a well-known method, proceeding via a nucleophilic aromatic substitution (SNA) mechanism. libretexts.org For a precursor such as 2-bromo-3,6-dichlorobenzonitrile, the chlorine atom at the 6-position is activated towards nucleophilic attack by the ortho-positioned electron-withdrawing nitrile group. libretexts.org This activation is crucial, as aryl halides are generally resistant to nucleophilic substitution under standard conditions. libretexts.org

The reaction typically requires a strong nucleophile, such as an alkali metal hydroxide (e.g., NaOH or KOH), and is often performed under forcing conditions, including high temperatures and pressures. The electron-withdrawing nature of the cyano group helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. libretexts.orgyoutube.com

Alternative methods involve the use of alkali metal alkoxides in anhydrous alcohol solutions. For instance, o(p)-halogenated benzonitriles can react with sodium methoxide (B1231860) in methanol at elevated temperatures and pressures to yield the corresponding hydroxybenzonitrile after acidification. google.com While effective, these methods can sometimes lead to side reactions, such as the hydrolysis of the nitrile group itself to a carboxylic acid, if the conditions are not carefully controlled. google.cominfinitylearn.com

A more versatile and widely used method for introducing a hydroxyl group onto an aromatic ring involves the diazotization of a primary aromatic amine. organic-chemistry.org This route would commence with a precursor like 2-bromo-3-chloro-6-aminobenzonitrile. The synthesis of such an amino precursor can be achieved by the reduction of a corresponding nitro compound, for example, using stannous chloride in hydrochloric acid. google.com

The process consists of two main steps:

Diazotization : The aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt (-N₂⁺). masterorganicchemistry.com

Hydrolysis : The resulting aqueous solution of the diazonium salt is then heated. The diazonium group is an excellent leaving group, and upon warming, it is displaced by a water molecule, releasing nitrogen gas (N₂) and forming the desired phenol. masterorganicchemistry.com

This method is highly efficient and generally provides clean conversion to the corresponding phenol. It is a cornerstone of aromatic chemistry for the synthesis of phenols from anilines, a transformation that is otherwise difficult to achieve directly. The initial diazotization step is also the foundation for other transformations of the amino group, such as the Sandmeyer reaction, which introduces halides or the cyano group itself. chemicalbook.comchemicalbook.com

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on catalytic methods to achieve transformations with higher efficiency, selectivity, and functional group tolerance under milder conditions than classical stoichiometric reactions.

Catalytic strategies have revolutionized the synthesis of complex aromatic compounds. Both transition metal catalysis and organocatalysis offer powerful tools for the construction and functionalization of the benzonitrile core structure.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming carbon-oxygen (C–O) bonds, providing a modern alternative to classical nucleophilic aromatic substitution for synthesizing phenols. mit.edu The palladium-catalyzed hydroxylation of aryl halides allows for the conversion of precursors like 2-bromo-3,6-dichlorobenzonitrile to the target hydroxybenzonitrile under significantly milder conditions. acs.orgnih.gov

This transformation typically employs a palladium precatalyst, a specialized bulky biarylphosphine ligand (such as tBuBrettPhos), and a hydroxide source. acs.orgnih.gov Various hydroxide sources can be used, including potassium hydroxide (KOH), cesium hydroxide (CsOH), or even boric acid, B(OH)₃, which serves as an efficient and mild hydroxide reagent. nih.govorganic-chemistry.orgresearchgate.net These reactions exhibit broad functional group tolerance, and sensitive groups like nitriles are well-tolerated under the optimized conditions. acs.org The reactions can often be performed at temperatures ranging from room temperature to around 100 °C, a significant improvement over the harsh conditions required for traditional hydrolysis. nih.gov

Table 1: Examples of Palladium-Catalyzed Hydroxylation of Aryl Halides

Aryl Halide Hydroxide Source Catalyst/Ligand Solvent Temp (°C) Yield (%) Reference
4-Chlorobenzonitrile KOH Pd-precatalyst / tBuBrettPhos 1,4-Dioxane 80 95 nih.gov
4-Bromobenzonitrile CsOH Pd-precatalyst / tBuBrettPhos 1,4-Dioxane rt 91 acs.orgnih.gov
3-Bromobenzonitrile B(OH)₃ Pd(OAc)₂ / t-BuBrettPhos NMP 100 90 organic-chemistry.org

While this compound is an achiral molecule, the principles of organocatalysis are highly relevant for the synthesis of more complex, stereochemically-defined analogues. Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, often enabling unique reactivity and selectivity.

In the context of benzonitrile functionalization, organocatalysts can be employed to facilitate nucleophilic aromatic substitutions under mild conditions. mdpi.com Although traditional SNA reactions rely on the electronic activation provided by substituents like the nitrile group, organocatalytic approaches can offer alternative activation modes. For example, certain organocatalysts can activate polyfluoroarenes for SNAr, demonstrating a metal-free approach to C-C, C-O, and C-N bond formation on activated aromatic rings. mdpi.com The development of organocatalytic methods that could perform enantioselective transformations on benzonitrile-containing substrates would open pathways to novel chiral molecules with potential applications in materials science and pharmaceuticals. While direct stereoselective synthesis of the title compound is not applicable, the use of organocatalysis in the broader synthesis of functionalized benzonitrile analogues remains an active and promising area of research.

Catalytic Approaches in Benzonitrile Synthesis and Functionalization

Biocatalysis with Hydroxynitrile Lyases (HNLs) for Cyanohydrin Formation

Biocatalysis utilizes enzymes, nature's catalysts, to perform chemical transformations with high selectivity and efficiency under mild conditions. mdpi.com Hydroxynitrile lyases (HNLs) are a class of enzymes that catalyze the asymmetric addition of a cyanide group (from hydrogen cyanide, HCN) to a prochiral aldehyde or ketone, forming a chiral cyanohydrin. nih.govrsc.org This reaction is a powerful tool in organic synthesis for creating stereochemically pure compounds, which are valuable intermediates for pharmaceuticals and fine chemicals. researchgate.netnih.gov

In nature, HNLs are involved in the defense mechanism of plants, where they catalyze the decomposition of cyanohydrins to release toxic hydrogen cyanide upon tissue damage. wikipedia.org However, the reversibility of this reaction allows chemists to exploit HNLs for the stereoselective C-C bond formation. researchgate.net A key advantage of using HNLs is the availability of both (R)-selective and (S)-selective enzymes, providing access to either enantiomer of the desired cyanohydrin product. rsc.org

The synthesis of this compound via this method would first require the corresponding aldehyde precursor, 2-bromo-3-chloro-6-hydroxybenzaldehyde. The HNL would then catalyze the addition of HCN to the aldehyde's carbonyl group to form the target cyanohydrin.

The substrate scope of HNLs has been extensively studied. While many HNLs show a preference for benzaldehyde (B42025) and simple aromatic aldehydes, several have demonstrated activity towards more complex and sterically hindered substrates. nih.gov For instance, the HNL from Pouteria sapota (PsHNL) has been shown to successfully catalyze the hydrocyanation of ortho-substituted benzaldehydes, a class of substrates that are often challenging for other HNLs. informahealthcare.com This suggests that an appropriately selected or engineered HNL could accommodate a tri-substituted substrate like 2-bromo-3-chloro-6-hydroxybenzaldehyde.

Below is a table summarizing various HNLs and their applicability to substituted aromatic aldehydes.

Enzyme NameAbbreviationSource OrganismStereoselectivityKnown Substrate Examples (Aromatic Aldehydes)
Mandelonitrile LyasePaHNLPrunus amygdalus (Almond)(R)-selectiveBenzaldehyde, 2-Chlorobenzaldehyde, 3-Pyridinecarboxaldehyde
Hydroxynitrile LyaseHbHNLHevea brasiliensis (Rubber Tree)(S)-selectiveBenzaldehyde, various aliphatic and aromatic aldehydes
Hydroxynitrile LyaseMeHNLManihot esculenta (Cassava)(S)-selectiveBenzaldehyde, 3-Phenoxybenzaldehyde, aliphatic ketones
Hydroxynitrile LyasePsHNLPouteria sapota (Mamey Sapote)(R)-selectiveBenzaldehyde, ortho-substituted benzaldehydes
Hydroxynitrile LyaseBmHNLBaliospermum montanum(S)-selectiveAromatic aldehydes with electron-donating and withdrawing groups

The enzymatic reaction is typically performed in a two-phase system (e.g., an organic solvent with an aqueous buffer) or in micro-aqueous medium to suppress the non-enzymatic, non-selective background reaction. The use of immobilized enzymes further enhances the green credentials of the process by allowing for easy catalyst separation and reuse. researchgate.net

Green Chemistry Principles in Synthetic Route Design

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles is crucial in the fine chemical and pharmaceutical industries, which traditionally have high E-Factors (a measure of waste produced per kilogram of product). qualitas1998.net Designing a synthetic route for this compound should involve a critical evaluation based on green chemistry metrics.

Several key metrics are used to quantify the "greenness" of a chemical process:

MetricFormulaDescriptionIdeal Value
Atom Economy (AE) (MW of product / Σ MW of reactants) x 100%Measures the efficiency of a reaction in converting reactant atoms to product atoms.100%
Process Mass Intensity (PMI) Total mass in a process / Mass of productA holistic metric that considers all materials used (reactants, solvents, reagents, process aids) to make the product.1 (or as low as possible)
E-Factor (Environmental Factor) Total waste (kg) / Mass of product (kg)Measures the total amount of waste generated in the process. It is related to PMI (E-Factor = PMI - 1).0 (or as low as possible)

A hypothetical synthesis of this compound could involve the halogenation of a phenol precursor followed by formylation to create the aldehyde, and finally, the HNL-catalyzed cyanation. Applying green chemistry principles to this route would involve several considerations:

Waste Prevention: The primary goal is to avoid generating waste. This involves selecting reactions with high atom economy. For example, catalytic halogenation methods are preferred over those using stoichiometric amounts of halogenating agents.

Catalysis over Stoichiometric Reagents: The use of biocatalysis (HNL) in the final step is a prime example of this principle. It replaces chemical methods that might require stoichiometric chiral auxiliaries or harsh reagents. Similarly, catalytic methods for bromination and chlorination would be superior to traditional methods that generate significant inorganic salt waste.

Designing Safer Chemicals and Solvents: The choice of solvents is critical, as they often constitute the largest mass component of a process. mdpi.com Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME) is essential. acs.org The HNL reaction is often compatible with aqueous systems, which is a significant advantage.

Energy Efficiency: Biocatalytic reactions typically run at ambient temperature and pressure, significantly reducing the energy demand compared to many traditional organic reactions that require heating or cooling. jddhs.com

Reduce Derivatives: A common source of waste is the use of protecting groups for functional groups like phenols. A greener route would aim to avoid or minimize such steps by using selective catalysts that can differentiate between reactive sites on the molecule. whiterose.ac.uk

The table below illustrates how green chemistry principles could be applied to improve a hypothetical synthesis.

Synthetic StepTraditional ApproachGreen Chemistry ApproachRelevant Principle(s)
Halogenation Stoichiometric Br₂ and Cl₂ with Lewis acid catalyst in a chlorinated solvent.Catalytic halogenation using a recyclable catalyst; use of safer halogen sources (e.g., N-bromosuccinimide) in a greener solvent.Catalysis, Safer Solvents, Waste Prevention
Formylation Vilsmeier-Haack or Duff reaction, often with stoichiometric reagents and harsh workups.Catalytic C-H activation/formylation methods; avoiding toxic reagents like phosphorus oxychloride.Atom Economy, Catalysis, Safer Chemicals
Cyanation Chemical addition of HCN followed by resolution of enantiomers.Direct asymmetric synthesis using an immobilized HNL in an aqueous or biphasic system.Biocatalysis, Reduce Derivatives, Energy Efficiency
Purification Solvent-intensive column chromatography.Crystallization, solvent extraction with recyclable solvents, or designing the process to yield a high-purity product directly.Safer Solvents, Waste Prevention

By integrating biocatalysis and consciously applying green chemistry principles and metrics from the outset, the synthesis of complex molecules like this compound can be designed to be not only efficient but also environmentally sustainable. mdpi.comrsc.org

Mechanistic Investigations of Chemical Transformations Involving 2 Bromo 3 Chloro 6 Hydroxybenzonitrile

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the 2-bromo-3-chloro-6-hydroxybenzonitrile ring is a key area of investigation. These reactions involve the replacement of one of the halogen atoms by a nucleophile and are highly dependent on the electronic nature of the aromatic ring, which is influenced by the collective effects of its substituents. The presence of both electron-withdrawing and electron-donating groups on the benzene (B151609) ring makes this molecule a compelling subject for mechanistic studies.

Substitution at Halogen-Bearing Carbons

The benzene ring of this compound is substituted with two potential leaving groups for nucleophilic aromatic substitution: a bromine atom at the C2 position and a chlorine atom at the C3 position. The reaction proceeds through a bimolecular mechanism involving the formation of a negatively charged intermediate, known as a Meisenheimer complex. nih.gov The stability of this intermediate is a crucial factor in determining the reaction rate. nih.gov

The kinetics of nucleophilic substitution reactions on this compound are expected to follow a second-order rate law, dependent on the concentrations of both the substrate and the nucleophile. The reaction rate is influenced by the activation energy required to form the Meisenheimer complex. Factors that stabilize this intermediate will lower the activation energy and increase the reaction rate.

ReactantNucleophileSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)
This compoundSodium Methoxide (B1231860)Methanol (B129727)501.5 x 10⁻⁴
This compoundSodium MethoxideMethanol756.2 x 10⁻⁴
This compoundSodium Azide (B81097)Ethanol (B145695)508.9 x 10⁻⁵
This compoundSodium AzideEthanol753.7 x 10⁻⁴

Nitrile Group (-CN): As a strong electron-withdrawing group, the nitrile at C1 significantly activates the ring for nucleophilic attack. Its activating effect is most pronounced at the ortho and para positions. In this molecule, it is ortho to the bromine at C2 and meta to the chlorine at C3, thus strongly activating the C2 position for substitution.

Hydroxyl Group (-OH): The hydroxyl group at C6 is an electron-donating group by resonance and an electron-withdrawing group by induction. libretexts.org Its electron-donating nature generally deactivates the ring towards nucleophilic substitution. However, its position ortho to the bromine atom can also influence the stability of the Meisenheimer complex through resonance and hydrogen bonding interactions.

Halogens (-Br and -Cl): Both halogens are electron-withdrawing by induction, which activates the ring. In terms of leaving group ability in SNAr reactions, the carbon-bromine bond is generally weaker than the carbon-chlorine bond, making bromide a better leaving group. However, the electronic activation at the C2 position by the ortho nitrile group is expected to be the dominant factor, favoring substitution at the C2 position.

The interplay of these substituent effects is summarized in the table below:

SubstituentPositionElectronic EffectInfluence on Reactivity
-CNC1Strongly electron-withdrawingStrongly activating, especially at ortho/para positions
-BrC2Inductively withdrawing, potential leaving groupActivates the ring; site of potential substitution
-ClC3Inductively withdrawing, potential leaving groupActivates the ring; site of potential substitution
-OHC6Resonance donating, inductively withdrawingGenerally deactivating, but can influence intermediate stability

Reactions at the Nitrile Carbon (e.g., Hydrolysis, Reduction)

The nitrile group in this compound can undergo various transformations, with hydrolysis being a common and well-studied reaction. The hydrolysis of nitriles can be catalyzed by either acid or base, leading to the formation of a carboxylic acid or a carboxylate salt, respectively. numberanalytics.com

Under acidic conditions, the hydrolysis of the nitrile group is initiated by the protonation of the nitrogen atom. pearson.comyoutube.com This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a water molecule. pearson.comyoutube.com The reaction proceeds through a series of proton transfer steps and the formation of a tautomeric intermediate, ultimately leading to the formation of a carboxylic acid and an ammonium (B1175870) ion. chemguide.co.uk

Protonation of the nitrile nitrogen.

Nucleophilic attack by water on the nitrile carbon.

Deprotonation to form a neutral intermediate.

Tautomerization to an amide.

Further hydrolysis of the amide to a carboxylic acid and an ammonium ion.

The rate of acid-catalyzed hydrolysis is influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups generally accelerate this reaction by increasing the basicity of the nitrile nitrogen, thereby facilitating the initial protonation step. numberanalytics.com In the case of this compound, the electron-donating hydroxyl group would be expected to enhance the rate of acid-catalyzed hydrolysis, while the electron-withdrawing halogens and nitrile group would have a retarding effect.

In the presence of a strong base, such as sodium hydroxide (B78521), the hydrolysis of the nitrile group proceeds via a different mechanism. The reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. youtube.com This is followed by a series of proton transfer and elimination steps, ultimately yielding a carboxylate salt and ammonia. chemguide.co.uk

The key steps in the base-catalyzed mechanism are:

Nucleophilic attack of hydroxide on the nitrile carbon.

Protonation of the resulting anion by water.

Tautomerization to an amide.

Further hydrolysis of the amide to a carboxylate and ammonia.

The rate of base-catalyzed hydrolysis is enhanced by the presence of electron-withdrawing groups on the aromatic ring. numberanalytics.com These groups decrease the electron density at the nitrile carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. Therefore, the bromo, chloro, and nitrile substituents on this compound are expected to accelerate the rate of base-catalyzed hydrolysis. The electron-donating hydroxyl group would likely have a deactivating effect on this reaction.

Reductions to Amines or Aldehydes

The nitrile (-C≡N) group of this compound is a versatile functional handle that can be reduced to form either a primary amine (-CH₂NH₂) or an aldehyde (-CHO). The choice of reducing agent and reaction conditions is critical to achieving the desired product selectively, especially given the presence of other reducible or sensitive groups on the aromatic ring.

Reduction to Primary Amines: The conversion of the nitrile to a primary amine, 2-bromo-3-chloro-6-hydroxybenzylamine, involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. This transformation can be accomplished through several robust methods:

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is typically performed under pressure and requires careful optimization to prevent dehalogenation (removal of the bromo and chloro substituents).

Chemical Reduction with Hydrides: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.org The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic nitrile carbon. libretexts.org An aqueous workup is required to protonate the resulting amine. Care must be taken as LiAlH₄ can also react with the acidic phenolic proton.

Single-Electron Transfer (SET) Reduction: An alternative approach involves the use of samarium(II) iodide (SmI₂), which reduces nitriles to primary amines under single-electron transfer conditions. acs.org This method is known for its excellent functional group tolerance, which could be advantageous in preserving the halogen substituents on the aromatic ring. acs.org

Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde, 2-bromo-3-chloro-6-hydroxybenzaldehyde, is a more delicate transformation that requires stopping the reduction at the intermediate imine stage, which is then hydrolyzed.

Diisobutylaluminium Hydride (DIBAL-H): This is a common reagent for the partial reduction of nitriles. The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. The DIBAL-H attacks the nitrile to form an aluminum-imine intermediate. Subsequent acidic workup hydrolyzes this intermediate to yield the desired aldehyde.

A summary of common reduction methods is presented below.

Target Product Reagent General Mechanism Key Considerations for Substrate
Primary AmineLiAlH₄Nucleophilic hydride additionReacts with acidic -OH group; requires protection or excess reagent.
Primary AmineH₂ / Catalyst (Pd, Pt, Ni)Catalytic hydrogenationPotential for dehalogenation (C-Br, C-Cl bond cleavage).
Primary AmineSmI₂Single-electron transferGood functional group tolerance. acs.org
AldehydeDIBAL-H, then H₃O⁺Partial hydride reduction to imine, followed by hydrolysisRequires low temperature to avoid over-reduction to the amine.

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl (-OH) group in this compound is acidic and can participate in reactions typical of phenols, such as etherification and esterification. However, its reactivity is influenced by the electronic effects of the adjacent electron-withdrawing halogen and nitrile groups, and potentially by steric hindrance from the ortho-bromo substituent. In contrast to aliphatic alcohols, the direct nucleophilic substitution or elimination of the phenolic hydroxyl group is generally not feasible due to the strength and character of the C(sp²)-O bond. libretexts.orgquora.com

Etherification: The conversion of the hydroxyl group to an ether (O-alkylation) is commonly achieved through the Williamson ether synthesis. This reaction involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, NaH; or potassium carbonate, K₂CO₃) to form a more nucleophilic phenoxide ion. The phenoxide then displaces a halide from an alkyl halide (e.g., iodomethane, ethyl bromide) in an Sₙ2 reaction to form the corresponding ether. Given the steric crowding from the ortho-bromo group, primary alkyl halides are the most effective electrophiles for this transformation.

Esterification: Esterification of the hydroxyl group can be readily accomplished by reaction with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). The base serves to neutralize the HCl or carboxylic acid byproduct and may also act as a nucleophilic catalyst. This reaction converts the phenolic -OH into an ester group (-OCOR), which can serve as a protecting group to prevent the hydroxyl group from interfering in other reactions. nih.gov

Electrophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Ring

Further substitution on the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the combined directing and activating/deactivating effects of the four existing substituents. The outcome of reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation depends on which substituent's influence predominates. lkouniv.ac.in

The directing effects of the substituents are summarized in the table below:

Substituent Position Type Reactivity Effect Directing Effect
-OHC6Electron-Donating (Resonance)Strongly ActivatingOrtho, Para-Directing
-BrC2Electron-Withdrawing (Inductive)Weakly DeactivatingOrtho, Para-Directing
-ClC3Electron-Withdrawing (Inductive)Weakly DeactivatingOrtho, Para-Directing
-CNC1Electron-Withdrawing (Resonance & Inductive)Strongly DeactivatingMeta-Directing

In this competitive scenario, the strongly activating nature of the hydroxyl group is the dominant factor. libretexts.org It significantly increases the electron density of the ring, particularly at the positions ortho and para to itself, making them the most favorable sites for electrophilic attack. youtube.com Therefore, electrophilic substitution is strongly predicted to occur at the C5 position, which is ortho to the activating -OH group and meta to the deactivating -CN group. The C4 position is also activated (para to -OH), but substitution there is generally less favored compared to the activated C5 position.

Radical Reactions and Electron Transfer Processes

The chemical structure of this compound allows for its participation in both radical and electron transfer processes.

Radical Reactions: Phenolic compounds are known to react with radicals by donating the hydrogen atom of the hydroxyl group to form a stabilized phenoxyl radical. researchgate.net The stability of this radical is due to the delocalization of the unpaired electron across the aromatic ring. The presence of electron-withdrawing halogens and the nitrile group would influence the stability and subsequent reactivity of this phenoxyl radical intermediate. Furthermore, the nitrile group itself can act as a radical acceptor in certain radical cascade reactions, providing a pathway for the construction of cyclic structures. rsc.org

Electron Transfer Processes: Single-electron transfer (SET) is a key mechanism in certain transformations of aromatic nitriles. As mentioned previously, the reduction of nitriles to primary amines using reagents like samarium(II) iodide proceeds via an SET mechanism. acs.org The nitrile group accepts an electron from the Sm(II) reagent to form a radical anion, which is then further reduced and protonated to yield the amine. This pathway highlights the ability of the benzonitrile moiety to act as an electron acceptor. chemrxiv.org The concept of SET has also been implicated in aromatic nucleophilic substitution reactions on highly electron-deficient systems like dinitrobenzonitriles, suggesting that such mechanisms are plausible for appropriately substituted benzonitriles. acs.orgenergetic-materials.org.cn

Cycloaddition Reactions with Benzonitrile Derivatives

While the carbon-nitrogen triple bond of the nitrile group can participate directly in some cycloadditions (e.g., with azides to form tetrazoles), a more common and synthetically powerful approach involves the transformation of the benzonitrile into a more reactive 1,3-dipole, such as a benzonitrile oxide. numberanalytics.comresearchgate.net This derivative then readily undergoes [3+2] cycloaddition reactions with various dipolarophiles. researchgate.net

The [3+2] cycloaddition, a type of pericyclic reaction, is the concerted or stepwise addition of a three-atom 1,3-dipole (like a benzonitrile oxide) to a two-atom component (the dipolarophile, typically an alkene or alkyne) to form a five-membered heterocyclic ring. mdpi.com In the case of a benzonitrile oxide reacting with an alkene, the product is an isoxazoline.

The mechanism is generally considered to be a one-step, polar process. mdpi.com Theoretical studies using frameworks like Molecular Electron Density Theory (MEDT) suggest that the reaction proceeds through a single transition state. icm.edu.pl However, the formation of the two new single bonds may not be perfectly synchronous; one bond may begin to form before the other in what is described as a "two-stage, one-step" mechanism. researchgate.net The reaction is often initiated by the in-situ generation of the nitrile oxide from a precursor, such as an aldoxime, via oxidation. researchgate.net

The reactivity and regioselectivity of [3+2] cycloaddition reactions are heavily influenced by the electronic structures of both the 1,3-dipole and the dipolarophile. mdpi.com Frontier Molecular Orbital (FMO) theory is often used to explain these outcomes. The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and understanding the bonding within a molecule. For 2-Bromo-3-chloro-6-hydroxybenzonitrile, this analysis would reveal characteristic vibrations of its substituent groups and the benzene (B151609) ring.

The analysis of related substituted benzonitriles through FT-IR and FT-Raman spectroscopy allows for the assignment of fundamental vibrational modes. researchgate.netresearchgate.net For this compound, the spectra would be characterized by several key vibrational regions:

O-H Stretching: The hydroxyl (-OH) group would exhibit a broad stretching vibration, typically in the region of 3200-3600 cm⁻¹. The position and shape of this band would be indicative of the extent of intra- and intermolecular hydrogen bonding.

C-H Stretching: The aromatic C-H stretching vibrations of the benzene ring are expected to appear in the 3000-3100 cm⁻¹ region. researchgate.net

C≡N Stretching: The nitrile (-C≡N) group has a very characteristic and strong stretching vibration, typically observed in the 2220-2240 cm⁻¹ range. researchgate.net The intensity of this band can be influenced by the electronic effects of the other substituents on the ring.

C-C Stretching: Aromatic C-C stretching vibrations typically appear as a series of bands in the 1400-1600 cm⁻¹ region.

O-H Bending: The in-plane bending of the O-H group is expected in the 1300-1400 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration is generally found in the 600-800 cm⁻¹ region. researchgate.net

C-Br Stretching: The carbon-bromine (C-Br) stretching vibration is expected at a lower wavenumber, typically in the 500-600 cm⁻¹ range. researchgate.net

A hypothetical data table for the expected vibrational modes is presented below, based on characteristic group frequencies.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
ν(O-H) stretching3200 - 3600Hydroxyl
ν(C-H) stretching (aromatic)3000 - 3100Benzene Ring
ν(C≡N) stretching2220 - 2240Nitrile
ν(C=C) stretching (aromatic)1400 - 1600Benzene Ring
δ(O-H) in-plane bending1300 - 1400Hydroxyl
ν(C-Cl) stretching600 - 800Chloro
ν(C-Br) stretching500 - 600Bromo

This table is illustrative and not based on experimental data for this compound.

The precise positions of the vibrational wavenumbers are sensitive to the electronic environment within the molecule. The electron-withdrawing nature of the bromo, chloro, and nitrile substituents, along with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, would influence the bond strengths and, consequently, the vibrational frequencies of the benzene ring. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to make definitive assignments of vibrational modes and to correlate the observed frequencies with the detailed molecular structure. biosynth.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would provide detailed information about the carbon and proton environments within the this compound molecule.

While ¹H and ¹³C NMR are fundamental, advanced techniques would be necessary for unambiguous signal assignment.

¹H NMR: The proton NMR spectrum would be expected to show signals for the two aromatic protons and the hydroxyl proton. Their chemical shifts would be influenced by the neighboring substituents. The aromatic protons would likely appear as doublets due to coupling with each other. The hydroxyl proton signal's position could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts would be highly dependent on the attached functional groups. The carbon attached to the nitrile group (C-CN) and the carbons bonded to the halogens (C-Br, C-Cl) and the hydroxyl group (C-OH) would have characteristic chemical shifts.

2D NMR (COSY, HSQC, HMBC): Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range correlations between protons and carbons, which is crucial for assigning the quaternary carbons.

A hypothetical table of expected ¹³C NMR chemical shifts is provided below for illustrative purposes.

Carbon AtomExpected Chemical Shift Range (ppm)Notes
C-OH150 - 160Deshielded by the oxygen atom
C-Br110 - 120Shielding/deshielding effect of bromine
C-Cl125 - 135Deshielding effect of chlorine
C-H115 - 130Aromatic region
C-H115 - 130Aromatic region
C-CN100 - 110Quaternary carbon adjacent to nitrile
C≡N115 - 120Nitrile carbon

This table is illustrative and not based on experimental data for this compound.

Variable-temperature NMR studies could be used to investigate dynamic processes. For instance, the rotation around the C-OH bond could potentially be restricted due to intramolecular hydrogen bonding with the adjacent bromine or chlorine atom. This could lead to changes in the NMR spectrum at different temperatures, allowing for the calculation of the rotational energy barrier.

X-ray Crystallography and Solid-State Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions.

Analysis of the crystal structure of a related compound, 3-bromo-2-hydroxybenzonitrile, reveals significant intermolecular interactions, including O-H···N hydrogen bonding and π-stacking, which dictate the packing of the molecules in the crystal lattice. nih.govresearchgate.net Similar interactions would be expected for this compound, with the potential for additional halogen bonding involving the chlorine atom. The analysis would yield a crystallographic information file (CIF), containing all the atomic coordinates and cell parameters.

A hypothetical table of key crystallographic parameters is shown below.

ParameterExpected Value/SystemNotes
Crystal SystemMonoclinic or OrthorhombicCommon for substituted benzene derivatives
Space Groupe.g., P2₁/c, PbcaDepends on the molecular symmetry and packing
a (Å)10 - 15Unit cell dimension
b (Å)4 - 8Unit cell dimension
c (Å)12 - 18Unit cell dimension
β (°)90 - 110For monoclinic systems
Z4Number of molecules per unit cell

This table is illustrative and not based on experimental data for this compound.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystalline state is governed by a variety of non-covalent interactions. For this compound, the key interactions expected to dictate its crystal packing are hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: The presence of a hydroxyl group makes it a potent hydrogen bond donor, while the nitrile nitrogen and the oxygen of the hydroxyl group can act as acceptors. In the solid state, it is anticipated that strong O-H···N or O-H···O hydrogen bonds will be prominent features, leading to the formation of chains or dimeric motifs. In similar structures, such as 2,6-dihalogenated phenols, the O-H···O hydrogen bond is a pronounced interaction. researchgate.net Intramolecular hydrogen bonding between the hydroxyl group and the adjacent bromine atom (O-H···Br) is also a possibility, a phenomenon observed in other 2-halophenols, which can influence the conformational preference of the molecule. rsc.orgnih.gov

Halogen Bonding: Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (in this case, bromine or chlorine) and a nucleophilic site. nih.gov In the crystal structures of dihalogenated phenols, both Type I (C-X···X-C angles are approximately equal) and Type II (one C-X···X angle is close to 180° and the other is near 90°) halogen-halogen contacts are observed. nih.govresearchgate.net Given the presence of both bromine and chlorine, a variety of halogen bonds such as Br···O, Cl···O, Br···N, Cl···N, Br···Cl, Br···Br, and Cl···Cl could be formed, acting as "interlayer glue" to stabilize the crystal lattice. researchgate.netresearchgate.net The strength of these interactions generally follows the trend I > Br > Cl, suggesting that bromine-involved halogen bonds would be more significant. nih.govnih.gov

π-π Stacking: The aromatic nature of the benzonitrile (B105546) ring allows for π-π stacking interactions. In substituted benzonitriles and related aromatic compounds, offset or parallel-displaced stacking is common, where the rings are not perfectly face-to-face. acs.orgresearchgate.netchemrxiv.org These interactions are influenced by the electronic nature of the substituents. The electron-withdrawing nature of the nitrile, bromine, and chlorine substituents can reduce electron density in the π-system, which may influence the geometry and strength of these stacking interactions. acs.org

Summary of Expected Intermolecular Interactions:

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Hydrogen Bonding Hydroxyl (O-H)Nitrile (N), Hydroxyl (O)Formation of primary structural motifs like chains and dimers.
Halogen Bonding C-Br, C-ClNitrile (N), Hydroxyl (O), Br, ClDirectional interactions contributing to the 3D crystal lattice stability.
π-π Stacking Benzene Ring (π-system)Benzene Ring (π-system)Stabilizing interactions between aromatic rings, often in a displaced fashion.

Polymorphism and Co-crystallization Studies

Polymorphism: Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can exhibit distinct physicochemical properties. While no specific polymorphic studies on this compound have been reported, halogenated aromatic compounds are known to exhibit polymorphism. The potential for various strong and weak intermolecular interactions, such as different hydrogen and halogen bonding patterns, suggests that this compound could potentially form multiple polymorphic structures under different crystallization conditions. ucl.ac.uk

Co-crystallization: Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular species (a coformer) into the crystal lattice. jpionline.orgnih.govpharmacyjournal.in This technique relies on the formation of robust intermolecular interactions, such as hydrogen or halogen bonds, between the active compound and the coformer. nih.gov Given the functional groups present in this compound (hydroxyl, nitrile, halogens), it is a prime candidate for co-crystallization with coformers containing complementary functional groups like carboxylic acids, amides, or pyridines. Such studies could lead to new solid forms with altered properties.

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound, as well as for identifying intermediates and products in a chemical reaction.

High-Resolution Mass Spectrometry (HRMS) for Identification of Reaction Products and Intermediates

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. In the context of reactions involving this compound, such as its synthesis or degradation, HRMS is invaluable. It can be used to identify reaction intermediates, byproducts, and final products by providing their exact masses. researchgate.net The characteristic isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) would result in a distinctive isotopic cluster for the molecular ion, which is a key signature for its identification. libretexts.orgdocbrown.info For the [M]+ ion of C7H3BrClNO, a complex isotopic pattern would be expected due to the combination of these isotopes.

Expected Isotopic Pattern for the Molecular Ion of this compound:

IonExpected m/z (Monoisotopic)Combination of IsotopesRelative Abundance Pattern
[M]+230.908612C71H379Br35Cl14N16OHighest abundance peak in the M cluster
[M+2]+232.906612C71H381Br35Cl or 79Br37ClComplex pattern from two contributions
[M+4]+234.903712C71H381Br37ClLower abundance peak in the M cluster

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. researchgate.net This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. nih.govunito.itresearchgate.net

For this compound, the fragmentation would likely be initiated by the cleavage of the weakest bonds or the loss of stable neutral molecules. libretexts.org Key fragmentation pathways can be predicted based on the functional groups present:

Loss of Halogens: Cleavage of the C-Br or C-Cl bonds would result in the loss of Br• or Cl• radicals.

Loss of Small Molecules: Fragmentation may involve the loss of small, stable neutral molecules such as HCN (from the nitrile group), CO (from the phenol (B47542) ring), or HBr/HCl.

Ring Cleavage: At higher collision energies, the aromatic ring itself can fragment.

The resulting fragment ions would also exhibit characteristic isotopic patterns if they retain the halogen atoms, aiding in their identification.

Predicted Major Fragmentation Pathways:

Precursor Ion (m/z)Neutral LossProduct Ion (m/z)Plausible Fragmentation Pathway
[M]+Br•[M-Br]+Cleavage of the C-Br bond.
[M]+Cl•[M-Cl]+Cleavage of the C-Cl bond.
[M]+HCN[M-HCN]+Elimination of hydrogen cyanide.
[M-HCN]+CO[M-HCN-CO]+Subsequent loss of carbon monoxide from the phenolic ring.

The systematic analysis of these fragmentation pathways using MS/MS allows for the unambiguous structural confirmation of this compound and the elucidation of its behavior under various chemical conditions. ulisboa.ptnih.gov

Computational and Theoretical Chemistry of 2 Bromo 3 Chloro 6 Hydroxybenzonitrile

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods allow for the detailed calculation of various electronic properties, providing a quantitative and qualitative understanding of the molecule's nature.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and electronic properties of chemical compounds with a high degree of accuracy. For 2-Bromo-3-chloro-6-hydroxybenzonitrile, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be instrumental in determining its optimized geometry. These calculations would yield precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of atoms in the molecule.

The electronic properties, such as dipole moment, polarizability, and molecular electrostatic potential (MEP), can also be derived from DFT calculations. The MEP, in particular, is a valuable tool for visualizing the charge distribution and identifying regions of electrophilic and nucleophilic character within the molecule.

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations (Illustrative)

Parameter Predicted Value
C-Br Bond Length (Å) Data not available
C-Cl Bond Length (Å) Data not available
C-O Bond Length (Å) Data not available
O-H Bond Length (Å) Data not available
C≡N Bond Length (Å) Data not available
C-C-C Bond Angle (°) Data not available
C-C-Br Bond Angle (°) Data not available
C-C-Cl Bond Angle (°) Data not available

Note: This table is illustrative. Specific computational data for this compound was not found in the conducted search.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a higher computational cost compared to DFT.

For this compound, ab initio calculations could be employed to obtain benchmark geometric and electronic data. Studies on related halogenated phenols and other small molecules have shown that ab initio methods can yield results in excellent agreement with experimental data. arxiv.orgnih.gov These methods are particularly useful for validating the results obtained from less computationally expensive methods like DFT.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A theoretical FMO analysis of this compound would provide valuable insights into its reactivity. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. While specific FMO data for this compound is not available, studies on substituted benzonitriles and phenols provide a framework for such an analysis. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative)

Molecular Orbital Energy (eV)
HOMO Data not available
LUMO Data not available

Note: This table is illustrative. Specific computational data for this compound was not found in the conducted search.

Reaction Mechanism Prediction and Validation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about the transition states and reaction pathways that are often difficult to study experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the mechanism of a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize the geometry and energy of the transition state. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis traces the minimum energy path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired reactants and products.

For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution, TS localization and IRC analysis would be essential to map out the reaction pathways and understand the sequence of bond-breaking and bond-forming events.

Thermodynamic and Kinetic Profiles of Reactions

Computational studies on the reactions of related halogenated and substituted aromatic compounds have demonstrated the ability to predict these thermodynamic and kinetic parameters with reasonable accuracy. sciensage.info Such an analysis for reactions of this compound would allow for a quantitative understanding of its reactivity and selectivity.

Table 3: Predicted Thermodynamic and Kinetic Parameters for a Hypothetical Reaction (Illustrative)

Parameter Predicted Value (kcal/mol)
Activation Energy (Ea) Data not available
Enthalpy of Reaction (ΔH) Data not available

Note: This table is illustrative. Specific computational data for this compound was not found in the conducted search.

Intermolecular Interaction Studies

The arrangement of molecules in the solid state is governed by a variety of intermolecular forces. For this compound, hydrogen and halogen bonding are predicted to be the most influential interactions in the formation of its molecular assemblies.

The presence of a hydroxyl group and a nitrile group in this compound makes it a prime candidate for forming extensive hydrogen bonding networks. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group and the oxygen of the hydroxyl group can act as acceptors.

In related molecules, such as 3-bromo-2-hydroxybenzonitrile, intermolecular O—H⋯N hydrogen bonding has been observed, leading to the formation of spiral chains in the crystal lattice. nih.govresearchgate.net It is plausible that this compound would exhibit similar hydrogen bonding motifs, potentially forming chains or more complex three-dimensional networks. The presence of both bromine and chlorine atoms ortho to the hydroxyl group may introduce steric hindrance that could influence the geometry of these hydrogen bonds.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, both the bromine and chlorine atoms have the potential to participate in halogen bonding. These interactions can play a crucial role in directing the supramolecular assembly of the molecule. rsc.org

The strength of halogen bonds is dependent on the polarizability of the halogen atom, with bromine generally forming stronger halogen bonds than chlorine. The nitrile nitrogen and the hydroxyl oxygen are potential halogen bond acceptors in the crystal structure of this compound. Studies on other halogenated organic molecules have shown that C–Br⋯N and C–Br⋯O interactions are common motifs that can lead to the formation of one-dimensional chains or more complex architectures. rsc.orgmdpi.com

Computational modeling can be employed to investigate the energetics and geometries of these potential halogen bonds. Such studies would help to determine the most likely halogen bonding interactions and their role in the stabilization of the crystal lattice.

Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in computational chemistry. However, computational methods can be used to explore potential crystal packing arrangements and to understand the forces that govern them. For a molecule like this compound, a combination of hydrogen bonding, halogen bonding, and π-stacking interactions would be expected to dictate the crystal packing.

In the crystal structure of the related compound 3-bromo-2-hydroxybenzonitrile, a partial molecular packing disorder was observed, which was successfully modeled and refined. nih.govresearchgate.net This highlights the complexity that can arise in the crystal structures of such molecules and the power of computational tools in interpreting experimental data. Computational crystal structure prediction methods can generate and rank a series of plausible crystal structures based on their calculated lattice energies. These predictions can then be compared with experimental X-ray diffraction data to identify the most likely structure. researchgate.net

Table 1: Predicted Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorPredicted Role in Crystal Packing
Hydrogen BondingO-HN (nitrile), O (hydroxyl)Formation of chains or networks, primary structure-directing force.
Halogen BondingC-Br, C-ClN (nitrile), O (hydroxyl)Directional interactions contributing to the supramolecular assembly.
π-stackingBenzene (B151609) ringBenzene ringOffset face-to-face interactions contributing to crystal stability.

Spectroscopic Property Prediction

Computational chemistry is a powerful tool for the prediction and interpretation of various spectroscopic data, including infrared, Raman, and nuclear magnetic resonance spectra.

The vibrational spectra of this compound can be simulated using computational methods such as DFT. These simulations provide theoretical infrared (IR) and Raman spectra that can be compared with experimental data to aid in the assignment of vibrational modes. researchgate.netnih.gov

For benzonitrile (B105546) derivatives, characteristic vibrational frequencies are expected for the C≡N stretching, C-H stretching, and the various ring vibrations. The presence of the hydroxyl, bromo, and chloro substituents will influence the positions of these bands. For instance, the C≡N stretching frequency is sensitive to the electronic effects of the other substituents on the ring. researchgate.net

Computational analysis, including the calculation of the Potential Energy Distribution (PED), allows for a detailed assignment of each vibrational mode to specific molecular motions. nih.gov This can be particularly useful in distinguishing between the vibrational modes of the various functional groups in the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber Range (cm⁻¹)
O-HStretching3200 - 3600
C-H (aromatic)Stretching3000 - 3100
C≡NStretching2220 - 2260
C=C (aromatic)Stretching1400 - 1600
C-OStretching1200 - 1300
C-BrStretching500 - 600
C-ClStretching600 - 800

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are valuable for assigning the signals in an experimental spectrum and for confirming the chemical structure.

The chemical shifts of the aromatic protons and carbons will be influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing and anisotropic effects of the nitrile, bromo, and chloro substituents. Intramolecular hydrogen bonding, for example between the hydroxyl proton and the adjacent bromine or chlorine atom, could also significantly affect the chemical shift of the hydroxyl proton. nih.gov

Various computational models, from empirical methods to more sophisticated quantum mechanical calculations, can be used to predict NMR chemical shifts. liverpool.ac.uk The accuracy of these predictions can be improved by considering solvent effects, often through the use of continuum solvent models. liverpool.ac.uk Comparing the predicted chemical shifts with experimental data can provide confidence in the structural assignment of the molecule.

Applications and Advanced Materials Science Potential Non Clinical/safety Focus

Synthetic Intermediates in Complex Organic Synthesis

As a substituted benzonitrile (B105546), this compound serves as a versatile precursor for a variety of organic molecules. The nitrile, hydroxyl, and halogen groups can be selectively transformed, allowing for the stepwise construction of more complex chemical architectures.

The reactivity of the nitrile group is central to its utility as a synthetic intermediate. It can be converted into several other key functional groups through well-established organic transformations.

Benzamides: The nitrile group can undergo partial hydrolysis under controlled acidic or basic conditions to yield the corresponding benzamide. The reaction proceeds via nucleophilic attack of water (in acid) or hydroxide (B78521) (in base) on the electrophilic carbon of the nitrile. weebly.comchemistrysteps.com This transformation is the first step toward complete hydrolysis to a carboxylic acid.

Carboxylic Acids: Under more strenuous conditions, such as heating under reflux with an aqueous acid or base, the intermediate amide is fully hydrolyzed to a carboxylic acid. weebly.comlibretexts.org In alkaline hydrolysis, a salt of the carboxylic acid is initially formed, which then requires acidification to yield the final product. libretexts.org

Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. Common methods include catalytic hydrogenation over palladium, platinum, or nickel catalysts, or chemical reduction with strong hydride reagents like lithium aluminum hydride (LiAlH₄). thieme-connect.deacs.orgchemguide.co.uk

Benzaldehydes: Selective reduction of the nitrile to a benzaldehyde (B42025) can be achieved, typically through the formation of an intermediate imine which is then hydrolyzed. This transformation requires specific reducing agents that can stop the reaction at the aldehyde stage without proceeding to the amine.

The following table summarizes these potential transformations:

Starting MaterialTarget Functional GroupGeneral Reagents
2-Bromo-3-chloro-6-hydroxybenzonitrile 2-Bromo-3-chloro-6-hydroxybenzamide H₂O, H⁺ or OH⁻ (controlled conditions)
2-Bromo-3-chloro-6-hydroxybenzonitrile 2-Bromo-3-chloro-6-hydroxybenzoic acid H₂O, H⁺ or OH⁻ (heat/reflux) libretexts.orggoogle.com
2-Bromo-3-chloro-6-hydroxybenzonitrile (2-Bromo-3-chloro-6-hydroxyphenyl)methanamine H₂/Catalyst (Pd, Pt, Ni) or LiAlH₄ chemguide.co.uk
2-Bromo-3-chloro-6-hydroxybenzonitrile 2-Bromo-3-chloro-6-hydroxybenzaldehyde DIBAL-H, followed by aqueous workup

Table 1: Potential functional group transformations of 2-Bromo-3-chloro-6-hydroxybenzonitrile.

The presence of multiple reactive sites allows this compound to serve as a foundational component in the synthesis of heterocyclic compounds.

The ortho-halo-benzonitrile motif is particularly useful for constructing fused ring systems. For instance, 2-halobenzonitriles can undergo a base-promoted SNAr (Nucleophilic Aromatic Substitution) reaction with ketones, followed by a copper-catalyzed cyclization to yield isoquinolone derivatives. nih.govsci-hub.seorganic-chemistry.orgacs.org The bromine atom at the 2-position of the target molecule makes it a suitable candidate for this type of annulation reaction, providing a pathway to highly substituted isoquinolones.

Furthermore, the ortho-hydroxybenzonitrile structure is a well-known precursor for oxygen-containing heterocycles. The hydroxyl group can act as an intramolecular nucleophile in cyclization reactions. koreascience.krresearchgate.net For example, it can participate in cascade reactions to form substituted dihydrobenzofurans, which are core structures in many biologically active compounds. koreascience.kr

Materials Science Applications

The electronic properties and structural features of this compound suggest its potential for use in the development of advanced organic materials.

Substituted benzonitriles are increasingly investigated for applications in organic electronics. pku.edu.cn Molecules with donor-acceptor (D-A) architecture are crucial for creating materials with specific optoelectronic properties, such as Thermally Activated Delayed Fluorescence (TADF), which is important for efficient Organic Light-Emitting Diodes (OLEDs). rsc.org In this compound, the hydroxyl group acts as an electron donor while the nitrile group is a strong electron acceptor, establishing a basic D-A framework. This intrinsic electronic asymmetry makes it a promising starting point or scaffold for more complex fluorophores. nih.govnih.gov Further modification of this core structure could lead to novel materials for use in OLEDs and other organic electronic devices. bohrium.comrsc.org

Cyanophenol derivatives possess functionalities ideal for chemical sensing applications. nih.gov The phenolic hydroxyl group can act as a hydrogen bond donor, while both the oxygen and the nitrogen of the nitrile group can act as hydrogen bond acceptors or metal coordination sites. nih.gov These interactions can be exploited to create chemosensors. Upon binding of a specific ion or molecule, the electronic environment of the cyanophenol core would be altered, leading to a measurable change in its optical properties, such as a shift in fluorescence emission or a visible color change. researchgate.net The specific substitution pattern of this compound could be leveraged to fine-tune its selectivity and sensitivity towards target analytes.

The phenolic and nitrile moieties of the molecule provide potential coordination sites for metal ions. allen.in The hydroxyl group can be deprotonated to form a phenoxide anion, which is a strong ligand for a wide range of metal centers. Additionally, the lone pair of electrons on the nitrile nitrogen can coordinate to a metal. This ability to bind to metals makes the compound a candidate for use as a ligand in coordination chemistry. researchgate.net The resulting metal complexes could exhibit catalytic activity, with the electronic properties of the ligand, influenced by the bromo and chloro substituents, modulating the reactivity of the central metal ion. Such complexes are widely used in industrial processes, including hydrogenation and cross-coupling reactions. allen.in

The following table summarizes the potential materials science applications:

Application AreaRelevant Functional GroupsPrinciple of Operation
Organic Electronics Hydroxyl (donor), Nitrile (acceptor)Forms a donor-acceptor scaffold suitable for creating fluorophores and TADF materials for OLEDs. rsc.orgrsc.org
Sensor Technologies Hydroxyl, NitrileAct as binding/recognition sites for analytes, leading to a detectable optical or electronic signal upon interaction. nih.gov
Catalysis Hydroxyl (as phenoxide), NitrileCoordinate with metal centers to form complexes that can catalyze various organic reactions. allen.inresearchgate.net

Table 2: Potential materials science applications based on the functional groups of this compound.

Scant Evidence of this compound in Novel Agrochemical Synthesis

Despite the recognized importance of halogenated benzonitrile derivatives in the development of new agrochemical compounds, a thorough review of available scientific literature and patent databases reveals a significant lack of specific information regarding the application of this compound in the synthesis of novel agrochemical scaffolds.

While the general class of hydroxybenzonitriles serves as a crucial foundation for various herbicides and other crop protection agents, research detailing the synthetic routes and resulting molecular frameworks originating from this particular multi-halogenated compound is not publicly accessible.

The inherent reactivity of the nitrile, hydroxyl, and halogen functional groups on the benzene (B151609) ring suggests its potential as a versatile building block in organic synthesis. In theory, the hydroxyl group could be alkylated or esterified, the nitrile group could be hydrolyzed or reduced, and the bromine and chlorine atoms could participate in various cross-coupling reactions to introduce new molecular complexity. These potential transformations could lead to a diverse range of derivatives for agrochemical screening.

However, at present, there are no detailed research findings or data tables in the public domain to substantiate the practical application of this compound for these purposes within the field of agrochemical chemistry. The scientific community has yet to publish specific examples of its use as a precursor to new herbicidal, fungicidal, or insecticidal scaffolds. Consequently, a detailed discussion, including data on synthesized compounds and their biological activities, cannot be provided at this time. Further research and publication in this specific area are needed to elucidate the potential of this compound in the advancement of agricultural chemistry.

Conclusion and Future Directions in Halogenated Hydroxybenzonitrile Research

Summary of Key Research Advancements for 2-Bromo-3-chloro-6-hydroxybenzonitrile

Direct research advancements for this compound are not documented in the current body of scientific literature. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 1934463-16-7. bldpharm.com Research on analogous compounds, such as brominated and chlorinated phenols and benzonitriles, provides a foundational understanding of the expected chemical behavior of this molecule. The interplay of the electron-withdrawing nitrile and halogen groups with the electron-donating hydroxyl group on the aromatic ring is expected to significantly influence its chemical properties.

Unexplored Synthetic Avenues and Mechanistic Questions

The synthesis of this compound has not been explicitly described. However, several synthetic strategies can be proposed based on established reactions for halogenating and functionalizing phenolic compounds. Potential synthetic routes could involve:

Sequential Halogenation: Starting from 6-hydroxybenzonitrile, sequential electrophilic bromination and chlorination could be explored. The regioselectivity of these reactions would be a key mechanistic question to investigate, as the directing effects of the hydroxyl and nitrile groups would compete.

Functional Group Interconversion: Synthesis could potentially start from a more readily available dihalogenated phenol (B47542), followed by the introduction of the nitrile group, for instance, through a Sandmeyer reaction of a corresponding aniline (B41778) derivative or nucleophilic substitution on an appropriate precursor.

Mechanistic studies would be crucial to understand the reactivity of the aromatic ring and the influence of the three different substituents on its electronic properties. Investigating the kinetics and thermodynamics of various synthetic routes would provide valuable insights.

Emerging Computational Methodologies and Their Potential Impact

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. Modern Density Functional Theory (DFT) and ab initio methods can be employed to:

Predict Spectroscopic Properties: Calculation of NMR, IR, and UV-Vis spectra would aid in the future identification and characterization of the compound. nih.govresearchgate.netacs.org

Elucidate Reaction Mechanisms: Computational modeling can be used to study the transition states and reaction pathways of potential synthetic routes, helping to optimize reaction conditions. researchgate.net

Assess Potential Bioactivity: Molecular docking studies could be performed to predict the interaction of this compound with various biological targets, guiding future research into its potential applications.

These computational approaches can provide a theoretical framework to guide and accelerate experimental investigations. nih.gov

Novel Applications Beyond Current Paradigms (Strictly Adhering to Exclusions)

While no applications for this compound have been reported, the structural motifs present in the molecule suggest several areas for future exploration. Halogenated phenolic compounds and benzonitriles are known to be valuable intermediates in the synthesis of:

Agrochemicals: Many herbicides and fungicides contain halogenated aromatic rings.

Pharmaceuticals: The benzonitrile (B105546) moiety is a key structural feature in various therapeutic agents.

Materials Science: Halogenated organic compounds can be used as building blocks for functional materials, such as liquid crystals and polymers.

Research into the chemical reactivity of this compound could unveil its potential as a precursor for more complex molecules with novel properties and applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-3-chloro-6-hydroxybenzonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Start with halogenation and nitrile formation via nucleophilic substitution or cyanation reactions. For example, bromo- and chloro-substituted benzaldehyde precursors (e.g., 2-Bromo-6-hydroxybenzaldehyde ) can undergo nitrile group introduction via Knoevenagel condensation or Sandmeyer-type reactions. Optimize temperature (80–120°C) and solvent polarity (DMF or acetonitrile) to minimize side products. Monitor purity via HPLC (>95% HLC criteria as per Kanto Reagents’ standards for analogous compounds) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Identify aromatic proton environments (e.g., deshielded hydroxyl protons at δ 10–12 ppm; coupling patterns for adjacent halogens). Compare with structurally similar compounds like 4-Bromo-2-chlorophenylacetic acid .
  • IR : Confirm hydroxyl (broad ~3200 cm⁻¹) and nitrile (sharp ~2240 cm⁻¹) stretches.
  • MS : Validate molecular ion peaks (e.g., [M+H]+ at m/z ~232) and isotopic patterns for Br/Cl .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). For halogenated analogs, Kanto Reagents’ protocols for >95% purity via HPLC-guided fractionation are applicable .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound, particularly regarding halogen and hydroxyl group orientations?

  • Methodology : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement, focusing on anisotropic displacement parameters for Br/Cl atoms. Compare bond angles/distances with analogous structures (e.g., 5-Bromo-2-chlorobenzoic acid ). Address data contradictions (e.g., thermal motion vs. disorder) using the Olex2 interface .

Q. What computational approaches (DFT, MD) are suitable for predicting the reactivity and stability of this compound in aqueous or organic media?

  • Methodology :

  • DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., hydroxyl vs. nitrile groups). Use Gaussian09 with B3LYP/6-311+G(d,p) basis set.
  • MD Simulations : Model solvation effects in DMSO/water mixtures using GROMACS. Validate against experimental solubility data for bromo-chloro analogs .

Q. How can researchers reconcile discrepancies in reported melting points or spectral data for halogenated benzonitriles like this compound?

  • Methodology : Cross-reference with high-purity standards (e.g., Kanto Reagents’ >95% HLC-certified compounds ). Perform DSC for precise melting point analysis. Use multivariate statistical analysis (PCA) on NMR/IR datasets to identify outlier signals caused by impurities .

Q. What are the challenges in synthesizing this compound derivatives for catalytic applications, and how can regioselectivity be controlled?

  • Methodology : Employ directing groups (e.g., hydroxyl) to guide halogenation positions. Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) for functionalization. Monitor regioselectivity via in situ Raman spectroscopy . Compare with 3-Bromo-2-chloro-6-fluorobenzonitrile synthesis protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.